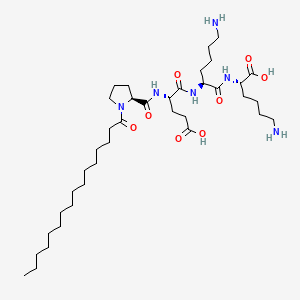Palmitoyl tetrapeptide-20
CAS No.:
Cat. No.: VC16604491
Molecular Formula: C38H70N6O8
Molecular Weight: 739.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C38H70N6O8 |
|---|---|
| Molecular Weight | 739.0 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-hexadecanoylpyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C38H70N6O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(45)44-28-19-22-32(44)37(50)42-30(24-25-34(46)47)36(49)41-29(20-15-17-26-39)35(48)43-31(38(51)52)21-16-18-27-40/h29-32H,2-28,39-40H2,1H3,(H,41,49)(H,42,50)(H,43,48)(H,46,47)(H,51,52)/t29-,30-,31-,32-/m0/s1 |
| Standard InChI Key | RDXSZDQGDFNPQD-YDPTYEFTSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
PTP20’s chemical structure is defined by the IUPAC name N-palmitoyl-L-prolyl-L-α-glutamyl-L-lysyl-L-lysine, with a molecular formula of C₃₈H₇₀N₆O₈ and a molecular weight of 739.0 g/mol . The peptide sequence (Pro-Glu-Lys-Lys) is linked to a palmitoyl group, enhancing its lipid solubility and ability to penetrate the hair follicle .
Table 1: Chemical Profile of PTP20
| Property | Detail |
|---|---|
| Molecular Formula | C₃₈H₇₀N₆O₈ |
| Molecular Weight | 739.0 g/mol |
| IUPAC Name | N-palmitoyl-L-prolyl-L-α-glutamyl-L-lysyl-L-lysine |
| Sequence | Palmitoyl-Pro-Glu-Lys-Lys (PEKK) |
| Solubility | Lipophilic due to palmitoyl moiety |
Structural Significance
The palmitoyl group facilitates integration into cell membranes, while the tetrapeptide sequence interacts with melanocortin receptors. This dual functionality enables PTP20 to mimic α-MSH’s binding to MC1-R, a G-protein-coupled receptor critical for melanocyte activation .
Mechanism of Action
Modulation of Oxidative Stress
PTP20 enhances the activity of catalase, an enzyme that decomposes H₂O₂ into water and oxygen. In human follicle dermal papilla cells (HFDPC), treatment with PTP20 reduced intracellular H₂O₂ levels by 30%, mitigating oxidative damage to melanocytes . This effect is mediated through the upregulation of catalase gene expression and stabilization of the enzyme’s activity .
Activation of Melanogenesis
PTP20 binds to MC1-R, triggering a cascade that increases the expression of tyrosinase-related proteins (TRP-1, TRP-2) and melanocyte-specific markers (Melan-A) . Concurrently, it suppresses agouti signaling protein (ASIP), an inhibitor of MC1-R, thereby shifting the balance toward melanin synthesis. Ex vivo studies on microdissected hair follicles confirmed a 2.5-fold increase in melanin content following PTP20 application .
Table 2: Key Targets of PTP20 in Melanogenesis
| Target | Effect of PTP20 | Outcome |
|---|---|---|
| MC1-R | ↑ Expression (1.8-fold) | Enhanced melanocyte signaling |
| TRP-1 | ↑ Expression (2.0-fold) | Increased eumelanin synthesis |
| ASIP | ↓ Expression (40% reduction) | Reduced inhibition of MC1-R |
| Catalase | ↑ Activity (25% increase) | Lower H₂O₂ levels |
Preclinical Research Findings
In Vitro Studies
In HFDPC cultures, PTP20 increased melanin production by 45% over 72 hours, correlating with elevated MC1-R and TRP-1 levels . Sirtuin 1 (SIRT1), a deacetylase linked to oxidative stress resistance, showed 20% higher activity in treated cells, suggesting a role in preserving melanocyte function .
Ex Vivo Models
Human hair follicles treated with PTP20 exhibited robust melanosome transfer to keratinocytes and a 50% reduction in ASIP expression. Histological analysis revealed denser melanin deposits in the hair shaft cortex, confirming functional melanogenesis .
Clinical Efficacy and Human Studies
A double-blind trial evaluated a lotion containing 10 ppm PTP20 in 15 males with premature canities. After 90 days, 73% of participants showed visible hair darkening, quantified via spectrophotometry as a 15% increase in melanin density . Plucked hair analysis confirmed upregulated MC1-R and TRP-1 protein levels, aligning with preclinical data .
Applications in Cosmetic Formulations
PTP20 is marketed under the trade name Greyverse™ and incorporated into serums and shampoos at concentrations of 5–20 ppm . Its stability in aqueous formulations and compatibility with surfactants make it suitable for daily-use products. Synergistic combinations with antioxidants like ascorbyl palmitate further enhance its efficacy .
Future Research Directions
While current data support PTP20’s anti-greying effects, long-term studies (>12 months) are needed to assess sustained efficacy. Investigations into its effects on age-related hair thinning and combinatorial therapies with minoxidil or finasteride could broaden its applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume